

SR-3029 In Vivo Toxicity Assessment: A Technical Support Resource

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Compound of Interest		
Compound Name:	SR-3029	
Cat. No.:	B610973	Get Quote

This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance for conducting in vivo toxicity assessments of **SR-3029**, a potent and selective inhibitor of Casein Kinase $1\delta/1\epsilon$ (CK1 δ/ϵ).[1] [2][3][4][5] The content is structured to address common challenges and questions that may arise during preclinical safety studies.

Frequently Asked Questions (FAQs)

Q1: What is the known acute toxicity of SR-3029 in vivo?

A1: Based on available preclinical studies, **SR-3029** administered at a dose of 20 mg/kg daily via intraperitoneal (i.p.) injection has been reported to exhibit "no overt toxicity" in mice.[1][3] Studies have also indicated that **SR-3029** is "well tolerated" at this dosage, with no apparent signs of toxicity or significant changes in body weight observed. However, a formal acute toxicity study determining specific endpoints such as the LD50 (Lethal Dose, 50%) has not been publicly reported. Researchers should perform their own dose-range finding and acute toxicity studies following standardized guidelines.

Q2: Have any chronic toxicity studies been conducted for **SR-3029**?

A2: While **SR-3029** has been used in multi-week in vivo efficacy studies with no reported toxicity, detailed public reports of formal long-term or chronic toxicity studies are limited. Researchers planning longer-term administration of **SR-3029** should design their studies to include comprehensive monitoring for any potential cumulative toxic effects.







Q3: What is the primary mechanism of action of **SR-3029** that could be relevant to its toxicity profile?

A3: **SR-3029** is a potent and ATP-competitive inhibitor of CK1 δ and CK1 ϵ .[1] These kinases are involved in various cellular processes, including the Wnt/ β -catenin signaling pathway. Inhibition of this pathway is central to the anti-tumor effects of **SR-3029**.[1] Off-target effects or profound inhibition of the Wnt pathway in non-cancerous tissues could be a source of potential toxicity.

Q4: What are the known off-target effects of **SR-3029**?

A4: **SR-3029** has been shown to be highly selective for CK1δ and CK1ε. However, at higher concentrations, it can inhibit other kinases, including CDK4/cyclin D1, CDK4/cyclin D3, CDK6/cyclin D3, and FLT3.[3][6] Researchers should be mindful of these potential off-target effects, especially when using higher doses in their experiments.

Troubleshooting Guide



Observed Issue	Potential Cause	Recommended Action
Unexpected animal mortality at standard doses.	Formulation issue (e.g., precipitation, incorrect pH). 2. Animal strain variability in sensitivity. 3. Error in dose calculation or administration.	Prepare fresh formulation and verify solubility and pH. 2. Consider a dose-range finding study in the specific animal strain. 3. Double-check all calculations and ensure proper administration technique.
Significant weight loss (>15-20%) in treated animals.	Systemic toxicity. 2. Reduced food and water intake due to malaise. 3. Off-target effects.	1. Monitor animals more frequently. Consider dose reduction or less frequent administration. 2. Provide supportive care (e.g., palatable, moist food). 3. Analyze key organs for histopathological changes.
Local irritation or inflammation at the injection site (for i.p. administration).	1. Formulation is not isotonic or at a neutral pH. 2. High concentration of the compound causing irritation. 3. Contamination of the formulation.	1. Adjust the formulation to be as close to physiological pH and osmolarity as possible. 2. Consider diluting the compound to a larger volume for injection. 3. Ensure sterile preparation techniques.
No observable toxic effects at very high doses in a doserange finding study.	Poor bioavailability of the compound via the chosen route of administration. 2. Rapid metabolism and clearance of the compound.	1. Conduct pharmacokinetic (PK) studies to determine the exposure levels. 2. Consider an alternative route of administration or a different formulation to improve bioavailability.

Quantitative Toxicity Data Summary

The following table summarizes the currently available, albeit limited, quantitative toxicity data for **SR-3029**. Researchers are strongly encouraged to determine these values within their own



experimental systems.

Parameter	Species	Route of Administration	Value	Reference
No Overt Toxicity Level	Mouse	Intraperitoneal (i.p.)	20 mg/kg/day	[1][3]
LD50	To be determined	-	Not reported	-
No-Observed- Adverse-Effect Level (NOAEL)	To be determined	-	Not reported	-
Maximum Tolerated Dose (MTD)	To be determined	-	Not reported	-

Experimental Protocols

Acute Oral Toxicity Assessment (Adapted from OECD Guideline 423)

This protocol provides a general framework. Researchers must adapt it to their specific compound and institutional guidelines.

Objective: To determine the acute oral toxicity of **SR-3029**.

Animals: Healthy, young adult rodents (e.g., rats or mice) of a single sex (preferably females).

Procedure:

- Dose Selection: Start with a dose level based on preliminary data. If none is available, a starting dose of 300 mg/kg can be considered.
- Dosing: Administer **SR-3029** by oral gavage to a group of 3 animals.
- Observation: Observe animals for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.



Stepwise Procedure:

- If mortality occurs in 2 or 3 animals, the next step is to dose 3 new animals at a lower dose level.
- If no mortality or only one animal dies, the next step is to dose 3 new animals at a higher dose level.
- Endpoint: The test is complete when a dose that causes mortality in at least 2 animals is identified, or when no mortality is observed at the highest dose level (typically 2000 mg/kg).

Repeated Dose 28-Day Oral Toxicity Study (Adapted from OECD Guideline 407)

Objective: To evaluate the sub-acute toxicity of **SR-3029** after repeated oral administration.

Animals: At least 10 male and 10 female rodents per group.

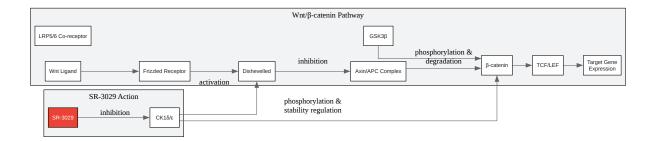
Procedure:

- Dose Groups: At least three dose levels of SR-3029 and a control group (vehicle only).
- Administration: Administer the test substance daily by oral gavage for 28 consecutive days.
- Observations:
 - Daily: Clinical signs of toxicity, morbidity, and mortality.
 - Weekly: Body weight and food consumption.
 - At termination (Day 29):
 - Hematology and clinical biochemistry analysis.
 - Gross necropsy of all animals.
 - Organ weights of key organs (e.g., liver, kidneys, spleen, heart).



Histopathological examination of organs from the control and high-dose groups. If treatment-related changes are observed in the high-dose group, the lower dose groups should also be examined.

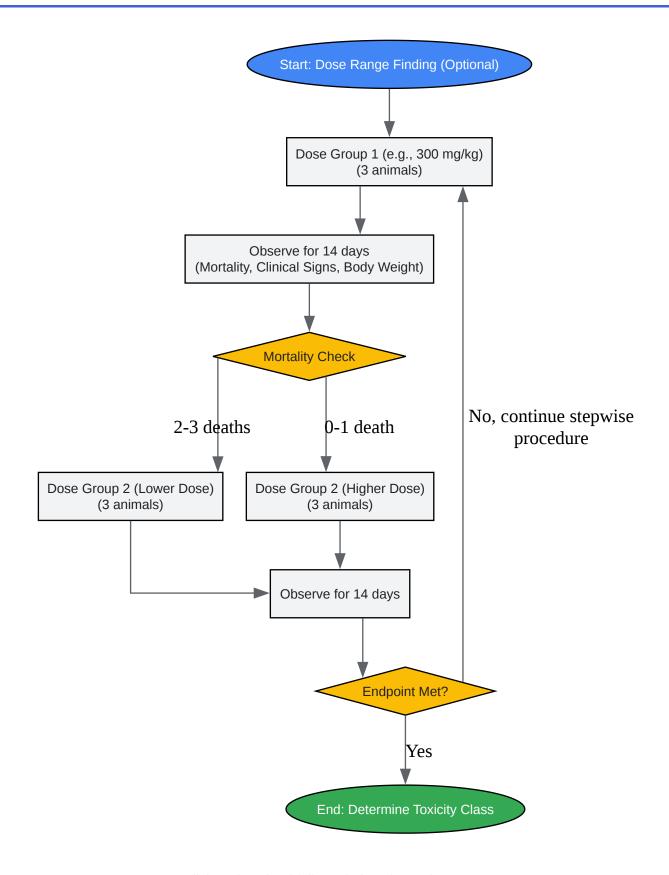
Visualizations



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Caption: **SR-3029** inhibits CK1 δ/ϵ , impacting the Wnt/ β -catenin signaling pathway.





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Caption: Workflow for an acute oral toxicity study based on OECD Guideline 423.



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